Sodelglitazar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Benefits for T2DM

Early research on Sodelglitazar in animal models showed promising results. Studies demonstrated that it could improve blood sugar control by:

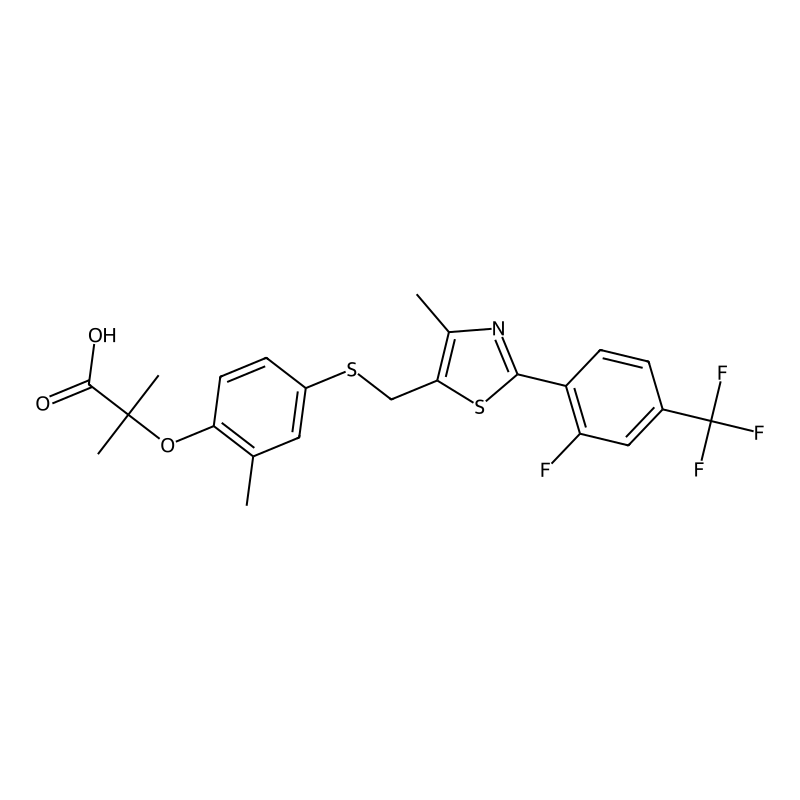

Sodelglitazar is a synthetic compound classified as a peroxisome proliferator-activated receptor pan-agonist, primarily targeting the peroxisome proliferator-activated receptor delta but also exhibiting activity at the peroxisome proliferator-activated receptor alpha and gamma. This compound is notable for its role in metabolic regulation and potential therapeutic applications in conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Its chemical structure features a thiazole ring, which is integral to its biological activity .

- Oxidation: The thiazole ring can undergo oxidation under specific conditions, which may affect its biological activity and stability.

- Substitution Reactions: The presence of functional groups allows for various substitution reactions, facilitating modifications that could enhance its pharmacological properties .

- Hydrolysis: In aqueous environments, the compound may hydrolyze, impacting its efficacy and bioavailability .

The primary biological activity of sodelglitazar is its agonistic effect on the peroxisome proliferator-activated receptors. This interaction leads to:

- Regulation of Gene Expression: Sodelglitazar modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation .

- Anti-inflammatory Effects: By activating peroxisome proliferator-activated receptors, it can inhibit pro-inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

- Insulin Sensitization: The compound enhances insulin sensitivity, making it a candidate for managing insulin resistance associated with metabolic disorders .

Sodelglitazar has several potential applications:

- Diabetes Management: Its ability to improve insulin sensitivity positions it as a therapeutic agent for type 2 diabetes.

- Liver Disease Treatment: The compound shows promise in treating non-alcoholic fatty liver disease due to its metabolic regulatory effects .

- Cardiovascular Health: By modulating lipid profiles and reducing inflammation, it may contribute to improved cardiovascular outcomes .

Research indicates that sodelglitazar interacts with various biological pathways:

- Transcription Factor Interactions: It can influence other transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activator protein 1 (AP-1), which are critical in inflammatory responses .

- Synergistic Effects with Other Agonists: Studies suggest that combining sodelglitazar with other PPAR agonists may enhance therapeutic outcomes in metabolic diseases .

Sodelglitazar shares similarities with several other compounds that target peroxisome proliferator-activated receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | PPAR Targeting | Unique Features |

|---|---|---|

| Muraglitazar | PPAR alpha/gamma | Dual agonist with distinct selectivity |

| Chiglitazar | PPAR alpha/gamma | Focused on lipid metabolism |

| Tesaglitazar | PPAR alpha/gamma | Primarily aimed at dyslipidemia |

| Netoglitazar | PPAR alpha/gamma | Emphasis on cardiovascular health |

| Sodelglitazar | PPAR alpha/delta/gamma | Pan-agonist with broad metabolic effects |

Sodelglitazar's unique feature lies in its pan-agonistic activity across multiple peroxisome proliferator-activated receptors, which may offer broader therapeutic benefits compared to compounds with more selective actions .

Saroglitazar exhibits distinctive selectivity profiles across the three peroxisome proliferator-activated receptor subtypes, functioning as a dual peroxisome proliferator-activated receptor alpha/gamma agonist with predominant peroxisome proliferator-activated receptor alpha activity [1]. Using time-resolved fluorescence resonance energy transfer-based peroxisome proliferator-activated receptor gamma coactivator-1 alpha coactivator recruitment assays, saroglitazar demonstrated differential binding characteristics across peroxisome proliferator-activated receptor subtypes [2].

For peroxisome proliferator-activated receptor alpha, saroglitazar exhibited an effective concentration 50 value of 5.66 micromolar, activating the receptor through binding at the Center and Arm II regions of the ligand-binding domain [1] [2]. The activation mechanism involves hydrogen bond formation between the carboxylic acid moiety of saroglitazar and four consensus amino acid residues: serine 280, tyrosine 314, histidine 440, and tyrosine 464 [2]. This interaction pattern stabilizes the Activating Function-2 helix 12, facilitating coactivator recruitment and transcriptional activation [2].

Peroxisome proliferator-activated receptor gamma demonstrated higher sensitivity to saroglitazar with an effective concentration 50 value of 1.48 micromolar, representing a selectivity ratio of 0.26 compared to peroxisome proliferator-activated receptor alpha [2]. The binding occurs at analogous Center and Arm II regions, with the carboxylic acid forming hydrogen bonds with serine 289, histidine 323, histidine 449, and threonine 473 [2]. Notably, the phenylpyrrole moiety of saroglitazar undergoes a 121.8-degree rotation in peroxisome proliferator-activated receptor gamma-ligand-binding domain compared to its orientation in peroxisome proliferator-activated receptor alpha-ligand-binding domain, enabling specific interaction with phenylalanine 264 [2].

In contrast, saroglitazar fails to activate peroxisome proliferator-activated receptor delta due to steric hindrance between its methylthiophenyl moiety and tryptophan 228 or arginine 248 residues in the peroxisome proliferator-activated receptor delta-ligand-binding domain [2]. The consensus carboxylic acid binding residues in peroxisome proliferator-activated receptor delta (threonine 253, histidine 287, histidine 413, and tyrosine 437) are present, but the smaller Arm II domain cannot accommodate saroglitazar without structural modifications [2]. Glycine substitution experiments of either tryptophan 228, arginine 248, or both residues in peroxisome proliferator-activated receptor delta-ligand-binding domain conferred saroglitazar concentration-dependent activation, confirming the steric hindrance mechanism [2].

Allosteric Modulation of Peroxisome Proliferator-Activated Receptor Delta/Gamma Heterodimers

Peroxisome proliferator-activated receptors function as obligate heterodimers with retinoid X receptor alpha, forming transcriptionally active complexes that bind to peroxisome proliferator-activated receptor response elements in target gene promoters [3] [4]. The heterodimer formation involves multiple domain-domain interactions, with the ligand-binding domain serving as the primary dimerization interface [4]. Saroglitazar modulates these heterodimeric interactions through ligand-dependent conformational changes that affect coactivator recruitment and transcriptional activity [5].

The allosteric communication between peroxisome proliferator-activated receptor gamma and retinoid X receptor alpha involves three distinct heterodimerization interfaces [4]. The peroxisome proliferator-activated receptor gamma ligand-binding domain occupies a central position in the heterodimeric complex, contacting multiple domains from both receptor partners [4]. Saroglitazar binding induces conformational changes that propagate through these interfaces, modulating the stability and transcriptional competence of the heterodimeric complex [4].

Coactivator recruitment assays demonstrate that saroglitazar binding to peroxisome proliferator-activated receptor gamma within the heterodimeric context results in enhanced affinity for coactivators such as CREB-binding protein, even in the absence of retinoid X receptor alpha ligands [5]. This phenomenon suggests positive allosteric modulation, where saroglitazar binding to peroxisome proliferator-activated receptor gamma facilitates conformational changes that stabilize the heterodimeric interface and promote coactivator binding [5].

The allosteric network extends beyond simple heterodimer formation to include competition for retinoid X receptor alpha between different nuclear receptors [5]. Saroglitazar binding may influence the availability of retinoid X receptor alpha for heterodimerization with other nuclear receptors, creating a complex regulatory network that affects multiple transcriptional pathways [5]. This cross-talk mechanism represents an important aspect of saroglitazar's pharmacological profile, potentially explaining some of its pleiotropic effects in metabolic regulation [5].

Transcriptional Activation Kinetics in Nuclear Receptor Assays

The transcriptional activation kinetics of saroglitazar involve a multi-step process beginning with ligand binding and culminating in target gene expression [3]. Time-resolved fluorescence resonance energy transfer assays reveal that saroglitazar induces rapid conformational changes in peroxisome proliferator-activated receptor ligand-binding domains, with maximal coactivator recruitment occurring within 2 hours of ligand addition [6].

The activation mechanism follows the classical nuclear receptor paradigm, where ligand binding induces release of corepressor complexes including nuclear receptor corepressor and silencing mediator of retinoid and thyroid hormone receptor, followed by recruitment of coactivator complexes [3]. Saroglitazar demonstrates differential coactivator recruitment profiles across peroxisome proliferator-activated receptor subtypes, recruiting four representative coactivators (peroxisome proliferator-activated receptor gamma coactivator-1 alpha, CREB-binding protein, steroid receptor coactivator 1, and thyroid hormone receptor-associated protein 220) to peroxisome proliferator-activated receptor alpha/gamma-ligand-binding domains with varying potencies and efficacies [6].

The transcriptional response exhibits dose-dependent characteristics, with maximal fold induction ranging from 3.0-4.0 fold for peroxisome proliferator-activated receptor alpha and 2.5-3.5 fold for peroxisome proliferator-activated receptor gamma [6]. These activation levels are moderate compared to full agonists like GW7647 for peroxisome proliferator-activated receptor alpha or rosiglitazone for peroxisome proliferator-activated receptor gamma, consistent with saroglitazar's dual agonist profile [6].

The kinetics of transcriptional activation involve stabilization of the Activating Function-2 helix 12 in both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, as confirmed by X-ray crystallographic analysis [2]. This stabilization creates a hydrophobic coactivator binding surface that accommodates LXXLL motif-containing coactivators, facilitating the assembly of transcriptional machinery at target gene promoters [3]. The temporal dynamics of this process involve initial rapid binding events followed by slower conformational maturation of the receptor-coactivator complex [7].

Comparative Binding Affinity Studies Using Isothermal Titration Calorimetry

While direct isothermal titration calorimetry studies specifically examining saroglitazar binding thermodynamics to peroxisome proliferator-activated receptors are limited in the current literature, comparative binding affinity studies using alternative biophysical methods provide important insights into the thermodynamic parameters governing saroglitazar-receptor interactions [7] [8].

The binding affinity hierarchy demonstrates saroglitazar's preferential interaction with peroxisome proliferator-activated receptor gamma (effective concentration 50 = 1.48 micromolar) compared to peroxisome proliferator-activated receptor alpha (effective concentration 50 = 5.66 micromolar), indicating approximately 3.8-fold higher affinity for the gamma subtype [2]. This selectivity profile distinguishes saroglitazar from other dual agonists such as aleglitazar and tesaglitazar, which exhibit different binding affinity ratios [2].

Comparative analysis with reference compounds reveals saroglitazar's intermediate binding characteristics. Fenofibric acid, a peroxisome proliferator-activated receptor alpha-selective agonist, demonstrates an effective concentration 50 of 8.93 micromolar for peroxisome proliferator-activated receptor alpha, making it less potent than saroglitazar at this receptor [2]. Conversely, highly selective agonists such as GW7647 for peroxisome proliferator-activated receptor alpha (effective concentration 50 = 51.8 nanomolar) and rosiglitazone for peroxisome proliferator-activated receptor gamma (effective concentration 50 = 168 nanomolar) exhibit significantly higher binding affinities than saroglitazar [2].

The thermodynamic basis for saroglitazar's binding selectivity involves multiple factors including enthalpic contributions from hydrogen bonding interactions and entropic considerations related to conformational flexibility [7]. The carboxylic acid moiety forms critical hydrogen bonds with conserved residues across peroxisome proliferator-activated receptor subtypes, while the methylthiophenyl and phenylpyrrole groups contribute to binding specificity through hydrophobic interactions and steric complementarity [2]. The 121.8-degree rotation of the phenylpyrrole moiety between peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma binding modes suggests significant conformational adaptation that likely impacts the thermodynamic profile of binding [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C (PPAR) [HSA:5465 5467 5468] [KO:K07294 K04504 K08530]